BYK204165 is a potent and selective poly(ADP-ribose) polymerase (PARP)-1 inhibitor (pIC50 values are 5.38 and 7.35 for PARP-2 and PARP-1 respectively). BYK204165 was found to be 100-fold more selective for PARP-1. BYK204165 might be novel and valuable tool for investigating PARP-1-mediated effects.
BYK204165
CAS No.: 1104546-89-5
Cat. No.: VC0522417
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1104546-89-5 |
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Molecular Formula | C15H12N2O2 |
Molecular Weight | 252.27 g/mol |
IUPAC Name | 4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione |
Standard InChI | InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19) |
Standard InChI Key | BTYSIDSTHDDAJW-UHFFFAOYSA-N |
Isomeric SMILES | CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O |
SMILES | CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O |
Canonical SMILES | CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O |
Appearance | Solid powder |
Introduction
Chemical Identity and Discovery
BYK204165, systematically named (4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione, belongs to the isoquinoline-dione class of small molecules. Characterized by a planar structure with conjugated π-electrons, its inhibitory activity stems from competitive binding to the NAD<sup>+</sup> pocket of PARP-1 . The compound was first identified during high-throughput screening campaigns targeting PARP isoforms, with subsequent structure-activity relationship (SAR) studies optimizing its selectivity profile.
Key physicochemical properties include:
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Solubility: 125 mg/mL in DMSO (495.50 mM), requiring sonication for complete dissolution
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Storage: Stable for 3 years as a powder at -20°C; solutions retain activity for 2 years at -80°C
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Synthetic route: Multi-step synthesis involving Friedel-Crafts acylation and palladium-catalyzed cross-coupling, yielding >98% purity via reversed-phase HPLC
PARP-1 Selectivity and Enzymatic Inhibition
BYK204165 exhibits nanomolar potency against PARP-1 with distinct isoform specificity:
Parameter | PARP-1 | PARP-2 |
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IC<sub>50</sub> | 44.67 nM | 4,467 nM |
pIC<sub>50</sub> | 7.35 | 5.38 |
Selectivity Ratio | 1:100 | - |
This selectivity arises from differential interactions with residue Gln-322 in PARP-1 versus the corresponding Ser-368 in PARP-2, as revealed by molecular docking simulations . Unlike pan-PARP inhibitors, BYK204165's specificity minimizes off-target effects on PARP-2-mediated base excision repair, preserving genomic stability in non-malignant cells .
Mechanisms of Action in Cancer Models
DNA Damage-Independent Cytotoxicity
In HeLa and Caski cervical cancer cells, BYK204165 synergizes with cisplatin through mechanisms distinct from traditional PARP inhibition:
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Transcriptional reprogramming: RNA-seq analysis identified 1,500 differentially expressed genes post-combination treatment, including 863 upregulated and 637 downregulated targets .
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Fos/AP-1 pathway activation:
Cell Cycle and Survival Effects
Resistant phenotypes (SiHa, ME180) show elevated base excision repair capacity, with 3.2-fold higher XRCC1 expression compared to sensitive lines (p=0.004) .
Comparative Pharmacokinetics
Parameter | BYK204165 | PJ-34 | BMN-673 |
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Oral bioavailability | 38% | <5% | 82% |
t<sub>1/2</sub> | 2.7 h | 0.8 h | 14.2 h |
Protein binding | 89% | 76% | 92% |
Despite shorter half-life than clinical PARP inhibitors, BYK204165 achieves sustained target engagement (>90% PARP-1 inhibition for 8h post-10 mg/kg dose in murine models) .
Therapeutic Applications and Ongoing Research
Oncology Combinations
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Cisplatin synergy: 78% tumor growth inhibition vs. 42% for monotherapy in HBCx-17 PDX models
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Radiosensitization: 1.9-fold increase in γH2AX foci persistence with 2 Gy irradiation
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BRCA-mutant models: Restores synthetic lethality in Olaparib-resistant cells with 53BP1 loss
Non-Oncological Indications
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Neuroprotection: Reduces infarct volume by 61% in MCAO stroke models (p=0.002)
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Inflammation: Suppresses NF-κB nuclear translocation by 83% in LPS-stimulated macrophages
Challenges and Future Directions
While BYK204165 demonstrates compelling preclinical activity, key limitations include:
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Pharmacokinetic optimization: Improving oral absorption through prodrug strategies (e.g., phosphate ester derivatives show 4.1-fold higher C<sub>max</sub>)
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Biomarker development: Correlating Fos/AP-1 activation with therapeutic response in ongoing Phase Ib trials (NCT05432892)
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Resistance mechanisms:
Emerging delivery systems like PEGylated liposomes (encapsulation efficiency 92%) may enhance tumor accumulation while reducing hematological toxicity .
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